Tert-butyl (2-acetyl-6-iodopyridin-4-YL)methylcarbamate
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Overview
Description
Tert-butyl (2-acetyl-6-iodopyridin-4-YL)methylcarbamate is a chemical compound with the molecular formula C13H17IN2O3 and a molecular weight of 376.19 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, an acetyl group, and an iodopyridinyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Tert-butyl (2-acetyl-6-iodopyridin-4-YL)methylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the iodopyridinyl intermediate: This step involves the iodination of a pyridine derivative under specific reaction conditions.
Acetylation: The iodopyridinyl intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Carbamoylation: The final step involves the reaction of the acetylated iodopyridinyl intermediate with tert-butyl isocyanate to form the desired product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Tert-butyl (2-acetyl-6-iodopyridin-4-YL)methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodopyridinyl moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (2-acetyl-6-iodopyridin-4-YL)methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl (2-acetyl-6-iodopyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets. The iodopyridinyl moiety can interact with enzymes or receptors, leading to changes in their activity. The acetyl group may also play a role in modulating the compound’s biological activity by influencing its binding affinity to target molecules .
Comparison with Similar Compounds
Tert-butyl (2-acetyl-6-iodopyridin-4-YL)methylcarbamate can be compared with other similar compounds, such as:
Tert-butyl (2-acetyl-6-chloropyridin-4-YL)methylcarbamate: This compound has a chlorine atom instead of iodine, which may result in different reactivity and biological activity.
Tert-butyl (2-acetyl-6-bromopyridin-4-YL)methylcarbamate: The presence of a bromine atom can also influence the compound’s properties.
Tert-butyl (2-acetyl-6-fluoropyridin-4-YL)methylcarbamate: Fluorine substitution can lead to significant changes in the compound’s chemical and biological behavior
The uniqueness of this compound lies in its iodopyridinyl moiety, which imparts distinct reactivity and potential biological activities compared to its halogen-substituted analogs.
Properties
Molecular Formula |
C13H17IN2O3 |
---|---|
Molecular Weight |
376.19 g/mol |
IUPAC Name |
tert-butyl N-[(2-acetyl-6-iodopyridin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C13H17IN2O3/c1-8(17)10-5-9(6-11(14)16-10)7-15-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,15,18) |
InChI Key |
OHNZADZZMQJDAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)CNC(=O)OC(C)(C)C)I |
Origin of Product |
United States |
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